
Methyl-phenethyl-piperidin-4-YL-amine
Description
Methyl-phenethyl-piperidin-4-YL-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl-phenethyl-piperidin-4-YL-amine and its derivatives?
- Methodology : The synthesis typically involves alkylation or reductive amination of piperidine precursors. For example:
- Alkylation : Reacting N-phenylpiperidin-4-amine with phenethyl halides (e.g., phenethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol .
- Reductive Amination : Condensing ketone intermediates (e.g., 4-piperidone derivatives) with phenethylamine or aniline derivatives using reducing agents like sodium cyanoborohydride (NaBH₃CN) .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ ~2.5–3.5 ppm (piperidine protons), δ ~6.5–7.5 ppm (aromatic protons from phenethyl/phenyl groups) .
- ¹³C NMR : Peaks at ~45–60 ppm (piperidine carbons) and ~125–140 ppm (aromatic carbons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₄N₂: 280.413) .
Q. What are the critical physicochemical properties of this compound?
- Key Properties :
Property | Value | Source |
---|---|---|
Molecular Weight | ~280–290 g/mol | |
LogP (Lipophilicity) | ~3.5–4.0 (predicted) | |
Solubility | Low in water; soluble in DMSO |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect binding affinity in receptor studies?
- Case Study : Replacing the phenethyl group with a methoxyphenyl group (as in 12 and 14 ) reduces steric bulk but may alter π-π stacking interactions with aromatic residues in receptor pockets .
- Experimental Design :
- Perform competitive binding assays (e.g., radioligand displacement) using analogs with varied substituents.
- Correlate IC₅₀ values with computational docking results (e.g., AutoDock Vina) to identify critical interactions .
Q. What challenges arise in resolving enantiomers or diastereomers of this compound?
- Chromatographic Challenges :
- Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
- Retention times vary significantly for enantiomers (e.g., Δt > 5 min for cis/trans isomers in 15 ) .
Q. How can conflicting bioactivity data from different assays be reconciled?
- Data Contradiction Analysis :
- Example: A compound may show high potency in vitro (e.g., IC₅₀ = 10 nM in enzyme assays) but poor efficacy in cell-based assays due to poor membrane permeability.
- Resolution :
- Measure logD (partition coefficient) to assess permeability.
- Use prodrug strategies (e.g., esterification of amine groups) to enhance bioavailability .
Q. Methodological Tables
Table 1: Comparative Analysis of Piperidine Derivatives
Table 2: Crystallographic Parameters for Structural Validation
Compound | Space Group | Resolution (Å) | R-factor (%) |
---|---|---|---|
14 | P2₁/c | 0.84 | 4.2 |
15 | C2/c | 0.91 | 3.8 |
Data from |
Q. Key Recommendations for Researchers
- Synthetic Optimization : Prioritize reductive amination for higher yields in sterically hindered derivatives .
- Analytical Rigor : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Safety Protocols : Use fume hoods and PPE during synthesis to mitigate exposure risks (e.g., amine intermediates are irritants) .
Properties
CAS No. |
142752-20-3 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
InChI Key |
VMBVZOWXRDYODM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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